(2R)-2-cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid;hydrate
Description
(2R)-2-cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid; hydrate is a chiral amino acid derivative featuring a cyclohexyl substituent, a tert-butoxycarbonyl (Boc)-protected amino group, and a hydrate form. The Boc group enhances stability during synthetic processes, particularly in peptide synthesis, while the cyclohexyl moiety contributes to steric bulk and lipophilicity. The hydrate form may influence solubility and crystallinity, though specific data on this hydrate remains sparse .
Properties
Molecular Formula |
C13H25NO5 |
|---|---|
Molecular Weight |
275.34 g/mol |
IUPAC Name |
(2R)-2-cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid;hydrate |
InChI |
InChI=1S/C13H23NO4.H2O/c1-13(2,3)18-12(17)14-10(11(15)16)9-7-5-4-6-8-9;/h9-10H,4-8H2,1-3H3,(H,14,17)(H,15,16);1H2/t10-;/m1./s1 |
InChI Key |
YHEBVGPODLEGHS-HNCPQSOCSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](C1CCCCC1)C(=O)O.O |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1CCCCC1)C(=O)O.O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid;hydrate typically involves the protection of the amino group with a Boc group, followed by the introduction of the cyclohexyl group. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like N,N’-dicyclohexylcarbodiimide (DCC) for the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize waste and reduce production costs, often involving advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid;hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the Boc group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
Scientific Research Applications
(2R)-2-cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid;hydrate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (2R)-2-cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid;hydrate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by modulating signal transduction pathways. These interactions can lead to changes in cellular processes and physiological responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Enantiomeric Pair: (2S)-Boc-cyclohexylglycine
The (2S)-enantiomer (BOC-L-α-cyclohexylglycine, CAS 109183-71-3) shares identical functional groups but differs in stereochemistry. Both enantiomers have a molecular weight of 257.32 g/mol (anhydrous) and are used in peptide synthesis.
Substituted Cyclohexyl Derivatives
- Boc-D-(2-Indanyl)glycine (CAS 181227-48-5): Replaces the cyclohexyl group with a 2-indanyl moiety.
- (2R)-2-(4-Chlorophenyl)-Boc-glycine (CAS 53994-85-7): Substitutes cyclohexyl with a chlorophenyl group, introducing electronegativity and enhancing polarity. This compound is used in medicinal chemistry for structure-activity relationship studies .
Aliphatic and Bicyclic Analogs
- Boc-D-Leucine hydrate (CAS 16937-99-8): Features a 4-methylpentanoic acid chain instead of cyclohexyl. The branched alkyl chain increases hydrophobicity, impacting membrane permeability in peptide drugs .
- Its molar mass (269.34 g/mol) is higher than the target compound .
Key Data Table: Structural and Physical Properties
*Estimated based on anhydrous molecular weight (257.32) + 18.02 (H₂O).
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